Ethyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then combined under specific conditions to form the final product. Common reagents used in these reactions include various chlorinated compounds, furan derivatives, and thiazolo[3,2-a]pyrimidine precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance productivity and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation, but they often require controlled temperatures, specific solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce deoxygenated or hydrogenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nature of the substituents involved.
Scientific Research Applications
Ethyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:
Chemistry: This compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: This compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Ethyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-5-(3,4-dimethoxyphenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate: A similar compound with a slightly different structure, lacking the 7-methyl group.
Ethyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate: Another similar compound with variations in the substituents on the furan and thiazolo[3,2-a]pyrimidine rings.
Uniqueness
This compound stands out due to its unique combination of functional groups and structural features
Properties
CAS No. |
624726-61-0 |
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Molecular Formula |
C29H25ClN2O6S |
Molecular Weight |
565.0 g/mol |
IUPAC Name |
ethyl (2E)-2-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C29H25ClN2O6S/c1-5-37-28(34)25-16(2)31-29-32(26(25)17-10-12-22(35-3)23(14-17)36-4)27(33)24(39-29)15-18-11-13-21(38-18)19-8-6-7-9-20(19)30/h6-15,26H,5H2,1-4H3/b24-15+ |
InChI Key |
JLMXLQUVOMQMRW-BUVRLJJBSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)/C(=C\C4=CC=C(O4)C5=CC=CC=C5Cl)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=CC=C(O4)C5=CC=CC=C5Cl)S2)C |
Origin of Product |
United States |
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